Lorcaserin

概要

説明

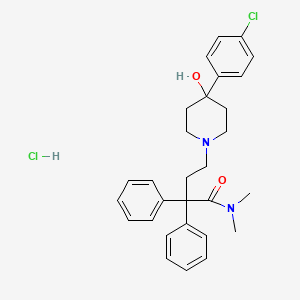

ロルカセリンは、肥満または過体重の個人の体重管理のために主に使用される選択的セロトニン2C受容体作動薬です。当初はアリーナ・ファーマシューティカルズによって開発され、ベルビクというブランド名で販売されました。 ロルカセリンは脳内のセロトニン受容体を活性化することで機能し、食欲を調節し、満腹感を促進します .

作用機序

ロルカセリンは、食欲と食物摂取量を調節する脳の領域である視床下部に位置するセロトニン2C受容体を選択的に活性化することで、その効果を発揮します。これらの受容体の活性化は、プロオピオメラノコルチンニューロンを刺激し、α-メラノコルチン刺激ホルモンの放出につながります。 このホルモンはメラノコルチン-4受容体に結合し、満腹感が増し、食物摂取量が減少します .

6. 類似の化合物との比較

ロルカセリンは、セロトニン2C受容体に対する高い選択性により、体重管理薬の中でもユニークです。これにより、他のセロトニン受容体作動薬に関連する幻覚や心血管の問題などのオフターゲット効果を最小限に抑えることができます。類似の化合物には次のようなものがあります。

フェンテルミン: 短期間の体重減少に使用される中枢神経刺激薬。

シブトラミン: 以前は体重減少に使用されていましたが、心血管の危険性のために市場から撤退された、セロトニン-ノルエピネフリン再取り込み阻害剤.

ロルカセリンのセロトニン2C受容体に対するユニークな選択性は、他の体重減少薬と比較して、安全性の高いプロファイルを持つ体重管理における貴重なツールとなっています .

科学的研究の応用

Lorcaserin has a wide range of scientific research applications, including:

生化学分析

Biochemical Properties

Lorcaserin plays a significant role in biochemical reactions by interacting with serotonin 2C receptors (5-HT2C receptors). These receptors are G-protein-coupled receptors that, when activated by this compound, stimulate the release of alpha-melanocortin stimulating hormone. This hormone acts on melanocortin-4 receptors, leading to reduced food intake and increased satiety . This compound’s interaction with 5-HT2C receptors is highly selective, minimizing the risk of adverse effects associated with non-selective serotoninergic agents .

Cellular Effects

This compound influences various cellular processes, particularly in the hypothalamus and brainstem. It activates pro-opiomelanocortin (POMC) neurons, which play a crucial role in regulating energy balance and food intake . Additionally, this compound has been shown to inhibit glucose-stimulated insulin secretion in pancreatic beta cells by reducing cytosolic free calcium levels and cAMP generation . This effect on insulin secretion highlights this compound’s potential impact on cellular metabolism and glucose homeostasis.

Molecular Mechanism

At the molecular level, this compound exerts its effects by selectively activating 5-HT2C receptors in the hypothalamus. This activation leads to the stimulation of POMC neurons, resulting in the release of alpha-melanocortin stimulating hormone, which then binds to melanocortin-4 receptors . This binding reduces appetite and food intake. This compound’s mechanism also involves the inhibition of glucose-stimulated insulin secretion in pancreatic beta cells through the suppression of cAMP generation and cytosolic calcium levels .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has demonstrated stability and efficacy over time. Studies have shown that this compound can maintain its weight-reducing effects over extended periods when combined with lifestyle modifications . Long-term use has raised concerns about potential cancer risks, leading to its withdrawal from the market . The stability and degradation of this compound in laboratory settings have been well-documented, with its primary metabolites being this compound sulfamate and N-carbamoyl glucuronide this compound .

Dosage Effects in Animal Models

In animal models, this compound has shown dose-dependent effects on weight reduction and food intake. Higher doses of this compound result in more significant weight loss and reduced food consumption . At high doses, this compound has been associated with adverse effects, including potential cancer risks . The therapeutic window for this compound’s efficacy and safety is narrow, necessitating careful dosage management in clinical settings.

Metabolic Pathways

This compound undergoes extensive hepatic metabolism, producing inactive compounds. The primary metabolites are this compound sulfamate (M1) and N-carbamoyl glucuronide this compound (M5), which are excreted in urine . These metabolic pathways highlight the role of hepatic enzymes in the biotransformation of this compound and its subsequent elimination from the body.

Transport and Distribution

This compound is distributed throughout the central nervous system and cerebrospinal fluid, with approximately 70% plasma protein binding . This distribution pattern is crucial for its therapeutic effects on appetite regulation and weight management. The transport of this compound within cells involves interactions with specific transporters and binding proteins that facilitate its localization to target tissues .

Subcellular Localization

This compound’s subcellular localization is primarily within the central nervous system, where it exerts its effects on 5-HT2C receptors in the hypothalamus and brainstem . The targeting of this compound to these specific compartments is essential for its role in regulating appetite and energy balance. Post-translational modifications and targeting signals may play a role in directing this compound to its site of action within the cells .

準備方法

合成経路と反応条件: ロルカセリンは、複数の合成経路を通じて合成できます。一般的な方法の1つは、8-クロロ-1-メチル-2,3,4,5-テトラヒドロ-1H-3-ベンザゼピンと塩酸を反応させて、ロルカセリン塩酸塩を生成する方法です。 この反応には通常、エタノールまたはメタノールなどの溶媒が必要であり、制御された温度と圧力条件下で行われます .

工業的生産方法: ロルカセリンの工業的生産には、複数段階の合成プロセスが含まれます。効率的な方法の1つは、6段階の合成経路であり、純度99.8%、収率92.3%のロルカセリン塩酸塩を生成します。 この方法はスケーラブルで、大規模生産に適しています .

化学反応の分析

反応の種類: ロルカセリンは、次のようなさまざまな化学反応を起こします。

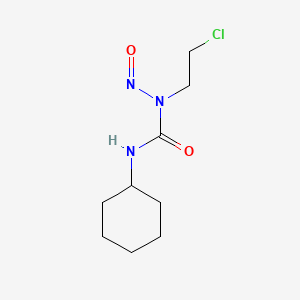

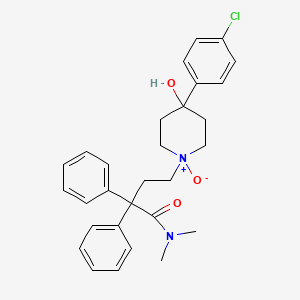

酸化: ロルカセリンは、酸化されてN-オキシド誘導体を生成できます。

還元: 還元反応は、ロルカセリンを対応するアミン誘導体に変換できます。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過酸化水素と過マンガン酸カリウムがあります。

還元: 水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの還元剤が使用されます。

置換: 水酸化ナトリウムやさまざまなハロアルカンなどの試薬が、置換反応に使用されます。

主な生成物:

酸化: ロルカセリンのN-オキシド誘導体。

還元: ロルカセリンのアミン誘導体。

4. 科学研究への応用

ロルカセリンは、次のような幅広い科学研究への応用があります。

類似化合物との比較

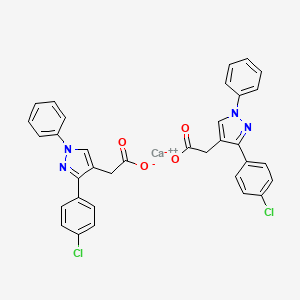

Lorcaserin is unique among weight management drugs due to its high selectivity for serotonin 2C receptors, which minimizes off-target effects such as hallucinations and cardiovascular issues associated with other serotonin receptor agonists. Similar compounds include:

Phentermine: A central nervous system stimulant used for short-term weight loss.

Topiramate: An anticonvulsant that is also used for weight management.

This compound’s unique selectivity for serotonin 2C receptors makes it a valuable tool in weight management with a favorable safety profile compared to other weight loss medications .

特性

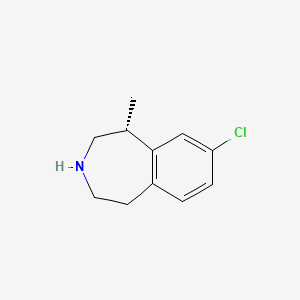

IUPAC Name |

(5R)-7-chloro-5-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14ClN/c1-8-7-13-5-4-9-2-3-10(12)6-11(8)9/h2-3,6,8,13H,4-5,7H2,1H3/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTTZERNUQAFMOF-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNCCC2=C1C=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CNCCC2=C1C=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3048659 | |

| Record name | Lorcaserin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3048659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

Water solubility is greater than 400 mg/mL., White to off-white powder; solubility in water <400 mg/mL /Lorcaserin hydrochloride hemihydrate// | |

| Record name | Lorcaserin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04871 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Lorcaserin | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8128 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

Although the exact mechanism is unknown, it is believed to involve the selective activation of 5-HT2C receptors in the anorexigenic pro-opiomelanocortin neurons in the arcuate nucleus of the hypothalamus. This results in decreased food intake and satiety by promoting the release of alpha-melanocortin stimulating hormone, which acts on melanocortin-4 receptors., Lorcaserin is believed to decrease food consumption and promote satiety by selectively activating 5-HT2C receptors on anorexigenic pro-opiomelanocortin neurons located in the hypothalamus. The exact mechanism of action is not known., In this study, /the researchers/ describe the in vitro and in vivo characteristics of lorcaserin ((1R)-8-chloro-2,3,4,5-tetrahydro-1-methyl-1H-3 benzazepine), a selective, high affinity 5-HT(2C) full agonist. Lorcaserin bound to human and rat 5-HT(2C) receptors with high affinity (K(i) = 15 +/- 1 nM, 29 +/- 7 nM, respectively), and it was a full agonist for the human 5-HT(2C) receptor in a functional inositol phosphate accumulation assay, with 18- and 104-fold selectivity over 5-HT(2A) and 5-HT(2B) receptors, respectively. Lorcaserin was also highly selective for human 5-HT(2C) over other human 5-HT receptors (5-HT(1A), 5-HT(3), 5-HT(4C), 5-HT5(5A), 5-HT(6), and 5-HT(7)), in addition to a panel of 67 other G protein-coupled receptors and ion channels. Lorcaserin did not compete for binding of ligands to serotonin, dopamine, and norepinephrine transporters, and it did not alter their function in vitro. Behavioral observations indicated that unlike the 5-HT(2A) agonist (+/-)-1-(2,5-dimethoxy-4-phenyl)-2-aminopropane, lorcaserin did not induce behavioral changes indicative of functional 5-HT(2A) agonist activity. Acutely, lorcaserin reduced food intake in rats, an effect that was reversed by pretreatment with the 5-HT(2C)-selective antagonist 6-chloro-5-methyl-1-[6-(2-methylpyridin-3-yloxy)pyridin-3-yl-carbamoyl]indoline (SB242,084) but not the 5-HT(2A) antagonist (R)-(+)-alpha-(2,3-dimethoxyphenyl)-1-(2-(4-fluorophenylethyl))-4-piperidine-methanol (MDL 100,907), demonstrating mediation by the 5-HT(2C) receptor. Chronic daily treatment with lorcaserin to rats maintained on a high fat diet produced dose-dependent reductions in food intake and body weight gain that were maintained during the 4-week study. Upon discontinuation, body weight returned to control levels. These data demonstrate lorcaserin to be a potent, selective, and efficacious agonist of the 5-HT(2C) receptor, with potential for the treatment of obesity. | |

| Record name | Lorcaserin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04871 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Lorcaserin | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8128 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

CAS No. |

616202-92-7 | |

| Record name | Lorcaserin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=616202-92-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lorcaserin [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0616202927 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lorcaserin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04871 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Lorcaserin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3048659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 616202-92-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LORCASERIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/637E494O0Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Lorcaserin | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8128 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。